molecular formula C11H19ClSi B145429 Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane CAS No. 125542-03-2

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Cat. No.: B145429
CAS No.: 125542-03-2
M. Wt: 214.8 g/mol
InChI Key: QTMBNCMQGRJAAA-UHFFFAOYSA-N
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Description

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the molecular formula C11H19ClSi. It is a faint yellow to green-yellow liquid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in organic synthesis and material science .

Mechanism of Action

Target of Action

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is primarily used as a reagent in organic synthesis . It targets various organic compounds, acting as a silylating agent or a short-chain organosilicon reagent .

Mode of Action

The compound interacts with its targets through chemical reactions. It is often involved in catalytic coupling reactions and ketone reduction reactions . The exact mode of action depends on the specific reaction conditions and the compounds it is reacting with.

Biochemical Pathways

The compound is used in the study of catalytic reactions . It is synthesized by reacting aminopropylsilane with toluene and ethylene . The exact biochemical pathways it affects would depend on the specific reactions it is used in.

Pharmacokinetics

Its physical properties such as boiling point (50 °c/005 mmHg) and density (0972 g/mL at 25 °C) can impact its behavior in a reaction .

Result of Action

The result of the compound’s action is the formation of new organic compounds. It plays a crucial role in the preparation and modification of polysiloxanes . The exact molecular and cellular effects would depend on the specific reactions it is used in.

Preparation Methods

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be synthesized through the reaction of silane and chloromethane at room temperature[3][3]. The reaction conditions are relatively mild, making it accessible for laboratory synthesis. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include lithium thioethoxide, N-methylmaleimide, and calcium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other organosilicon compounds such as:

  • Tris(trimethylsilyl)methane
  • Trimethylphenoxysilane
  • Silicon(IV) bromide
  • Triphenylsilane

These compounds share similar silicon-based structures but differ in their reactivity and applications. This compound is unique due to its specific cyclopentadienyl and chlorodimethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBNCMQGRJAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407757
Record name Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125542-03-2
Record name Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.0 g (32.8 mmol) of 1,2,3,4-tetramethylcyclopentadiene (F. X. Kohl; P. Jutzi, J. Organomet. Chem. 243 (1983) 119-121; G. Schmitt, S. Ozman, Chemikerzeitung 100 (1976), 143; E. E. Bunel; P. Campos, J. Ruz; L. Valle, Organometallics 7 (1988), 1828-1838; C. M. Fendrick; L. D. Schertz; V. W. Day; T. J. Marks, Organometallics 7, (1988) 1828-1838 and literature cited therein) are dissolved in 50 ml of absolute THF and admixed with 21 ml of n-butyllithium (1.6M in pentane, 33.6 mmol). The mixture is stirred for 2 hours and 4.50 g (33.3 mmol) of dimethyldichlorosilane, dissolved in 30 ml of absolute THF, are then added dropwise at 0° C. The mixture is subsequently stirred for a further 20 hours. After removal of the solvent in vacuo and filtering off the lithium chloride formed during the reaction, the residue is vacuum distilled. Bp: 57°-65° C. (P=0.1 torr).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Organometallics
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
Organometallics
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 48.0 g (0.393 mol) of tetramethylcyclopentadiene in 600 ml of THF, 157 ml of 2.5 M (0.393 mol) nBuLi in hexanes were added dropwise over 20 minutes at −80° C. This mixture was additionally stirred for 20 minutes at this temperature, and then for 0.5 hours at room temperature. The resulting mixture was added dropwise over 1.5 hours to a solution of 86.3 g (0.669 mol) of dichlorodimethylsilane in 150 ml of THF. The resulting mixture was stirred overnight at ambient temperature and then evaporated to dryness. Fractional distillation gave a yellow liquid, bp 52-56° C./1 mm Hg. Yield 48.3 g (57%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0.393 mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 2
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Reactant of Route 3
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

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